Methyl 5,6,7,8-Tetradehydro Risperidone

Description

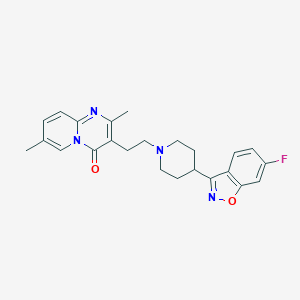

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-15-3-6-22-26-16(2)19(24(30)29(22)14-15)9-12-28-10-7-17(8-11-28)23-20-5-4-18(25)13-21(20)31-27-23/h3-6,13-14,17H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJBJGOMUWKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559525 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-08-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Atypical Antipsychotic Drug Development

The development of atypical antipsychotics marked a significant evolution in the treatment of psychotic disorders like schizophrenia. First-generation or "typical" antipsychotics, while effective against positive symptoms such as hallucinations and delusions, were often associated with significant extrapyramidal side effects (movement disorders). This led researchers to seek new compounds with a broader spectrum of efficacy and improved tolerability.

Risperidone (B510) emerged as a prominent second-generation, or "atypical," antipsychotic. nih.gov Its development was based on the observation that combining a selective serotonin (B10506) receptor blocker with conventional neuroleptics could yield beneficial effects. nih.gov The defining characteristic of many atypical antipsychotics, including risperidone, is their potent antagonism of both serotonin 5-HT2A and dopamine (B1211576) D2 receptors. nih.govthepharmajournal.com This dual action is believed to be responsible for their effectiveness against both positive and negative symptoms of schizophrenia (e.g., social withdrawal, lack of motivation) while carrying a lower risk of extrapyramidal symptoms compared to older drugs. nih.govalternativetomeds.com The clinical success of risperidone has established it as one of the most widely used SGAs and a benchmark for further drug development. nih.govnih.gov

Structural Relationship and Derivation from Risperidone

Risperidone (B510) is a complex heterocyclic compound belonging to the benzisoxazole class. Its chemical name is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. nih.gov

Methyl 5,6,7,8-Tetradehydro Risperidone is a direct derivative of this parent molecule. The name itself indicates two key structural modifications:

"Tetradehydro": This signifies the removal of four hydrogen atoms from the 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one ring system, implying the introduction of unsaturation (double bonds).

"Methyl": The molecular formula of this compound (C₂₄H₂₅FN₄O₂) compared to that of risperidone (C₂₃H₂₇FN₄O₂) shows a net addition of one carbon atom and a loss of two hydrogen atoms. This suggests the presence of an additional methyl group alongside the dehydrogenation.

This compound is classified as an impurity and a related substance of risperidone, likely arising from the manufacturing process or as a synthetic intermediate. pharmaffiliates.compharmaffiliates.com

Table 1: Comparison of Chemical Properties

| Property | Risperidone | This compound |

| Molecular Formula | C₂₃H₂₇FN₄O₂ pharmaffiliates.com | C₂₄H₂₅FN₄O₂ pharmaffiliates.com |

| Molecular Weight | 410.48 g/mol pharmaffiliates.com | 420.49 g/mol pharmaffiliates.com |

| CAS Number | 106266-06-2 pharmaffiliates.com | 106266-08-4 pharmaffiliates.com |

| Classification | Atypical Antipsychotic API | Research Chemical, Impurity pharmaffiliates.comcymitquimica.com |

Rationale for Investigating Novel Risperidone Analogs and Metabolites

The investigation of analogs, metabolites, and impurities of a successful drug like risperidone (B510) is a critical component of pharmaceutical science for several reasons:

Discovery of New Therapeutic Agents: A drug's metabolite can sometimes be as active, or even more active, than the parent compound. A prime example is paliperidone (B428) (9-hydroxyrisperidone), the primary active metabolite of risperidone. jocpr.comresearchgate.net Paliperidone was found to have a similar pharmacological profile and was subsequently developed and marketed as an independent antipsychotic drug, Invega. thepharmajournal.comsinglecare.com

Understanding Metabolic Pathways: Studying metabolites helps to fully understand how a drug is processed in the body. This knowledge is crucial for predicting drug-drug interactions, understanding inter-patient variability in response, and identifying potential for toxicity. jocpr.com

Ensuring Drug Purity and Safety: Pharmaceutical regulations, such as those from the International Conference on Harmonisation (ICH), require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. thepharmajournal.com Impurities can arise during synthesis or degradation and may have their own pharmacological or toxicological effects. Therefore, synthesizing, isolating, and characterizing potential impurities is essential for developing analytical methods to quantify and control them within safe limits.

Significance of Methyl 5,6,7,8 Tetradehydro Risperidone As a Research Compound

Methyl 5,6,7,8-Tetradehydro Risperidone (B510) is primarily significant as a research chemical and an analytical standard. cymitquimica.com In this capacity, it serves a vital function in the quality control of risperidone manufacturing.

The synthesis and characterization of impurity standards are critical steps in pharmaceutical impurity profiling. By having a pure, well-characterized sample of Methyl 5,6,7,8-Tetradehydro Risperidone, analytical chemists can:

Develop and validate highly specific analytical methods (such as High-Performance Liquid Chromatography, HPLC) to detect its presence.

Accurately quantify its levels in batches of risperidone API and final drug products.

Ensure that each batch meets the stringent purity requirements set by regulatory authorities like the United States Pharmacopeia (USP).

One source specifically notes its use as an internal standard for risperidone analysis. cymitquimica.com In chromatography, an internal standard is a compound added in a constant amount to samples, the standard, and blanks, which helps to correct for any loss of analyte during sample preparation or injection, thereby improving the precision and accuracy of the quantitative analysis.

Scope and Objectives of Academic Inquiry

Design and Optimization of Synthetic Pathways

The synthesis of Methyl 5,6,7,8-Tetradehydro Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, is not extensively detailed in publicly available scientific literature as a primary research focus. However, its structure suggests a synthetic design that logically follows the established principles of risperidone synthesis, with modifications to achieve the tetradehydro pyridopyrimidine core and the additional methyl group.

The most plausible synthetic strategy involves the condensation of two key precursors: a substituted piperidine (B6355638) moiety and a modified pyridopyrimidine core. The design would likely diverge from the standard risperidone synthesis in the preparation of the latter. While the synthesis of risperidone often utilizes 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, the synthesis of the tetradehydro analogue would necessitate a different intermediate, specifically one that incorporates a fully aromatic pyridopyrimidine ring system with an additional methyl group.

Optimization of such a synthetic pathway would focus on maximizing the yield and purity of the final product. This would involve a careful selection of solvents, bases, and reaction temperatures, as well as the potential use of catalysts to drive the condensation reaction to completion. Given its primary use as an internal standard, achieving high purity is a critical aspect of its synthesis.

Precursor Chemistry and Reaction Mechanisms

The synthesis of this compound would logically involve the reaction between two primary precursors:

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride : This is a well-established precursor in the synthesis of risperidone and its analogues. Its preparation is documented in several patents and scientific articles. thepharmajournal.comgoogle.com A common method involves the "one-pot" reaction of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride with hydroxylamine (B1172632) hydrochloride in an alcoholic solvent, followed by cyclization induced by a base. google.com

3-(2-haloethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one : This precursor is specific to the synthesis of this compound. The synthesis of this intermediate would likely start from a substituted 2-aminopyridine. The formation of the pyridopyrimidine ring system with the desired methylation pattern would be a key synthetic challenge.

The reaction mechanism for the condensation of these two precursors is expected to be a nucleophilic substitution reaction. The secondary amine of the piperidine ring in 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole acts as a nucleophile, attacking the electrophilic carbon of the haloethyl group on the pyridopyrimidine precursor. This reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.

Advanced Spectroscopic Techniques for Structure Determination (e.g., NMR, IR, UV-Vis)

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the structure. Expected signals would include those for the aromatic protons of the benzisoxazole and pyridopyrimidine rings, the methylene (B1212753) protons of the ethyl linker and the piperidine ring, and the singlets for the two methyl groups. The chemical shifts and coupling constants of these protons would be crucial for confirming the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the pyrimidinone ring and the carbons of the aromatic systems.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include C=O stretching for the pyrimidinone carbonyl group, C=N and C=C stretching vibrations from the aromatic rings, and C-F stretching from the fluorobenzisoxazole moiety.

UV-Vis Spectroscopy: Commercial sources indicate that this compound exhibits UV absorption maxima at 259, 285, and 345 nm. caymanchem.combiomol.com This information is useful for its detection and quantification.

Mass Spectrometric Approaches for Molecular Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique would be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 421.5, corresponding to the molecular formula C₂₄H₂₅FN₄O₂. caymanchem.com

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition and further solidifying the identity of the compound.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis would be employed to study the fragmentation pattern of the molecule. This would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions, which can provide further structural information. For instance, fragmentation patterns of risperidone often show a characteristic fragment at m/z 191.1. nih.gov

Chromatographic Purification and Isolation Strategies

The purification of this compound to the high degree required for its use as an internal standard is typically achieved through chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the analysis and purification of risperidone and its related substances. nih.gov A typical HPLC method would utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent (like methanol (B129727) or acetonitrile). nih.gov The method would be optimized to achieve good separation of the target compound from any unreacted precursors or side products. Purity is often assessed by HPLC, with commercial standards available at >95% or >98% purity. caymanchem.comlgcstandards.com

Flash Chromatography: For larger scale purification, flash chromatography may be employed as a preliminary purification step to remove major impurities before final purification by HPLC.

Ligand-Receptor Binding Profiles at Key Neurotransmitter Receptors

Direct ligand-receptor binding data for this compound is not available in the current body of scientific literature. It is important to note that without experimental validation, any discussion on its binding profile remains speculative. However, based on its structural similarity to risperidone, it is hypothesized that this compound would exhibit affinity for a similar spectrum of neurotransmitter receptors. Risperidone is known for its high affinity for serotonin (B10506) type 2A (5-HT2A) and dopamine (B1211576) type 2 (D2) receptors. psychopharmacologyinstitute.com It also demonstrates affinity for adrenergic (α1 and α2) and histamine (B1213489) H1 receptors. psychopharmacologyinstitute.com

The structural modification in this compound, specifically the unsaturation in the pyrido[1,2-a]pyrimidin-4-one ring system, could potentially alter its binding affinity at these sites compared to the parent compound. The planarity and electronic distribution of this core structure are modified, which may influence the molecule's interaction with the binding pockets of its target receptors.

Receptor Selectivity and Affinity Determination

As no primary research on the receptor binding of this compound has been published, its receptor selectivity and affinity (typically determined by Ki or IC50 values) have not been determined. For context, risperidone exhibits a higher affinity for 5-HT2A receptors than for D2 receptors. psychopharmacologyinstitute.comdrugbank.com This high 5-HT2A/D2 affinity ratio is a hallmark of many atypical antipsychotics. psychopharmacologyinstitute.com

A hypothetical table of expected receptor affinities for this compound, based on the known values for risperidone, is presented below. It is crucial to understand that these are not experimental values and serve only as a theoretical framework.

| Receptor | Risperidone Ki (nM) psychopharmacologyinstitute.com | Hypothetical this compound Ki (nM) |

| Dopamine D2 | 3.13 | Undetermined |

| Serotonin 5-HT2A | 0.16 | Undetermined |

| Adrenergic α1 | 0.8 | Undetermined |

| Adrenergic α2 | 1.1 | Undetermined |

| Histamine H1 | 2.1 | Undetermined |

Functional Assays of Receptor Agonism and Antagonism

The functional activity of this compound at its putative receptor targets has not been experimentally determined. Risperidone acts as a potent antagonist at both 5-HT2A and D2 receptors. psychopharmacologyinstitute.com Studies on deconstructed analogs of risperidone have shown that even fragments of the molecule can exhibit partial agonist or antagonist activity at the 5-HT2A receptor, highlighting the complexity of structure-activity relationships within this chemical class. vcu.eduvcu.edu

Without functional assays, it is unknown whether this compound would act as an antagonist, partial agonist, or inverse agonist at key neurotransmitter receptors.

Intracellular Signaling Pathway Modulation (e.g., G-protein coupling, second messenger systems)

There is no published data on the modulation of intracellular signaling pathways by this compound. The antagonism of 5-HT2A and D2 receptors by risperidone leads to the modulation of downstream signaling cascades, primarily through G-protein coupled receptor (GPCR) pathways. vcu.eduvcu.edu For instance, 5-HT2A receptor activation is coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in inositol (B14025) phosphates and intracellular calcium. Risperidone's antagonism would block these effects. D2 receptor antagonism primarily affects Gαi/o-mediated pathways, leading to an increase in cyclic AMP (cAMP) levels. The effect of this compound on these pathways remains to be investigated.

Enzyme Inhibition and Activation Studies

No studies have been published regarding the inhibitory or activating effects of this compound on key enzymes. Risperidone is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 9-hydroxyrisperidone (paliperidone). mdpi.com It is plausible that this compound could interact with CYP enzymes, but this has not been experimentally verified.

Comparative Pharmacodynamics with Risperidone and Known Metabolites

The primary utility in discussing the pharmacology of this compound lies in a comparative analysis with its parent compound, risperidone, and its major active metabolite, 9-hydroxyrisperidone (paliperidone).

Risperidone is a well-established atypical antipsychotic with a potent antagonist profile at 5-HT2A and D2 receptors. psychopharmacologyinstitute.com Its clinical efficacy is attributed to this dual antagonism. The high 5-HT2A to D2 affinity ratio is thought to contribute to its "atypical" profile, with a lower propensity to cause extrapyramidal side effects compared to older, "typical" antipsychotics that are primarily D2 antagonists. nih.gov

9-Hydroxyrisperidone (Paliperidone) is the major active metabolite of risperidone and is itself marketed as an antipsychotic. It shares a very similar pharmacological profile with risperidone, exhibiting high affinity for both 5-HT2A and D2 receptors. nih.gov

The introduction of unsaturation in the core of this compound might lead to several hypothetical changes:

Altered Receptor Affinity and Selectivity: The more rigid and planar structure could enhance or reduce binding affinity for its target receptors. It might also alter the selectivity profile, for example, by changing the 5-HT2A/D2 binding ratio.

Modified Functional Activity: The change in molecular geometry could potentially shift the compound's activity from pure antagonism towards partial agonism or inverse agonism at certain receptors.

Different Metabolic Profile: The aromatized ring system might be metabolized differently than the saturated system of risperidone, potentially leading to different metabolic pathways and a different pharmacokinetic profile.

Absorption and Distribution Kinetics in Biological Systems

No specific data is available regarding the absorption and distribution of this compound in biological systems.

Biotransformation Pathways and Metabolite Identification

There are no published studies identifying the biotransformation pathways or metabolites of this compound.

Cytochrome P450 Enzyme Interactions and Metabolic Stability

Information on the interaction of this compound with cytochrome P450 enzymes and its metabolic stability is not available in the scientific literature.

Plasma Protein Binding Characteristics

There are no studies that have determined the plasma protein binding characteristics of this compound.

Excretion Routes and Clearance Mechanisms

The excretion routes and clearance mechanisms for this compound have not been documented.

In Vitro and In Vivo Pharmacokinetic Modeling

No in vitro or in vivo pharmacokinetic models for this compound have been developed or published.

Neurochemical Effects in Animal Models (e.g., Neurotransmitter Release, Receptor Occupancy)

No studies were found that investigated the effects of this compound on neurotransmitter systems or its binding affinity for neuroreceptors in animal models.

Behavioral Phenotyping in Models of Psychiatric Disorders (e.g., Schizophrenia, Bipolar Disorder)

There is no available data on the behavioral effects of this compound in animal models designed to mimic psychiatric disorders such as schizophrenia or bipolar disorder.

Cognitive and Motor Function Assessments

No research has been published assessing the impact of this compound on cognitive domains or motor function in preclinical subjects.

Electrophysiological Correlates of Action in Neural Circuits

There is no information regarding the electrophysiological effects of this compound on neural circuits.

Long-Term Behavioral and Neurobiological Effects

No long-term studies have been conducted to evaluate the sustained behavioral or neurobiological consequences of administering this compound.

Comparative Efficacy with Reference Compounds in Preclinical Models

No studies have been performed to compare the efficacy of this compound with established antipsychotic medications like risperidone or other reference compounds in preclinical settings.

Preclinical Safety and Toxicology Assessment of Methyl 5,6,7,8 Tetradehydro Risperidone

In Vitro Cytotoxicity and Genotoxicity Investigations

No specific data from in vitro cytotoxicity assays (e.g., neutral red uptake, MTT assay) or genotoxicity studies (e.g., Ames test, chromosomal aberration test) for Methyl 5,6,7,8-Tetradehydro Risperidone (B510) were identified in the public domain. While a comprehensive battery of genotoxicity studies has been conducted for the parent compound, risperidone, these results cannot be directly attributed to its tetradehydro derivative. fda.gov

Organ System Toxicity Evaluation in Animal Models

Detailed studies evaluating the potential for organ system toxicity of Methyl 5,6,7,8-Tetradehydro Risperidone in various animal models (e.g., rodent, non-rodent) following acute, sub-chronic, or chronic exposure are not publicly available. For the parent compound, risperidone, repeat-dose general toxicity studies have been conducted in rats and dogs, but this information is not transferable to this compound without dedicated investigation. fda.gov

Cardiovascular Safety and Electrophysiological Effects

There is no specific information regarding the cardiovascular safety and electrophysiological effects of this compound. Studies on risperidone have investigated its effects on cardiac ion channels and blood pressure, but similar assessments for its tetradehydro derivative are not published. nih.govnih.gov

Immunotoxicity and Allergic Potential

No data were found concerning the immunotoxic or allergic potential of this compound.

Reproductive and Developmental Toxicology Studies

Specific reproductive and developmental toxicology studies on this compound have not been identified in the available literature. While the reproductive toxicity of risperidone has been investigated in animal models, these findings cannot be assumed for its derivative. nih.gov

Mechanism-Based Toxicity Research

Research into the potential mechanism-based toxicity of this compound is not publicly documented.

Structure Activity Relationship Sar and Computational Chemistry of Methyl 5,6,7,8 Tetradehydro Risperidone Analogs

Molecular Docking and Dynamics Simulations with Target Receptors

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a risperidone (B510) analog, and its biological target, typically a receptor. For risperidone and its analogs, the primary targets of interest are the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. psychopharmacologyinstitute.com

Studies have shown that risperidone and its active metabolite, 9-hydroxyrisperidone, exhibit high affinity for both 5-HT2A and D2 receptors. nih.gov Molecular docking studies of risperidone with the D2 receptor have revealed a significant number of non-covalent interactions, contributing to a high binding energy. rsc.org It is this strong interaction that is believed to be responsible for its ability to block the D2 receptor, a key mechanism in its antipsychotic effect. rsc.org

Molecular dynamics simulations, which provide a view of the dynamic nature of the receptor-ligand interaction over time, have been used to assess the stability of the complex formed between risperidone and the serotonin receptor. These simulations have shown that risperidone forms a stable complex with the receptor. nih.gov

A crucial aspect of the interaction of risperidone-like compounds with the 5-HT2A receptor is the presence of a large cavity that can accommodate various substituted analogs. acs.org This suggests that modifications to the risperidone structure, such as the introduction of a methyl group and the desaturation of the pyridopyrimidine ring system to form Methyl 5,6,7,8-Tetradehydro Risperidone, would likely still allow the compound to bind within this pocket. The precise nature and strength of this binding would, however, be influenced by these structural changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For risperidone analogs, QSAR studies can help to identify the key molecular features that govern their affinity for receptors like 5-HT2A and D2.

While specific QSAR models for a series of this compound analogs are not available in the literature, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to broader sets of antipsychotic drugs targeting these receptors. researchgate.net These models typically reveal the importance of steric, electrostatic, and hydrophobic fields in determining the binding affinity.

For a hypothetical series of risperidone analogs, a QSAR model would likely highlight the importance of the electrostatic potential around the basic nitrogen atom in the piperidine (B6355638) ring and the hydrophobic character of the benzisoxazole moiety. The introduction of a double bond system in the tetrahydropyrido[1,2-a]pyrimidin-4-one moiety of this compound would alter the electronic and steric properties of this part of the molecule, which could have a significant impact on receptor binding and would be a key parameter in a QSAR model.

Table 1: Representative Data for a Hypothetical 3D-QSAR Model for 5-HT2A Antagonists

| Compound | Actual pKi | Predicted pKi | Residual |

| Analog 1 | 8.5 | 8.4 | 0.1 |

| Analog 2 | 8.2 | 8.3 | -0.1 |

| Analog 3 | 7.9 | 7.8 | 0.1 |

| Analog 4 | 7.5 | 7.6 | -0.1 |

| Analog 5 | 7.2 | 7.1 | 0.1 |

This table is a hypothetical representation of data from a 3D-QSAR study and is intended for illustrative purposes only.

Pharmacophore Elucidation and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 5-HT2A receptor antagonists, traditional pharmacophore models often include two aromatic or hydrophobic regions and a basic amine. acs.org

However, research on "deconstructed" risperidone analogs has led to a revised pharmacophore model. acs.orgnih.govscribd.com Studies have shown that the entire structure of risperidone is not necessary for 5-HT2A antagonist activity. acs.orgnih.gov In fact, a fragment representing less than half of the risperidone structure can still act as an effective antagonist. scribd.com This has led to the proposal of a new pharmacophore model for risperidone-based 5-HT2A antagonists that consists of a single aromatic center, a basic protonated amine, and hydrogen bond acceptors. acs.org

Based on this revised model, it can be inferred that the benzisoxazole ring and the basic piperidine nitrogen of this compound would be key pharmacophoric features for its interaction with the 5-HT2A receptor. The methyl group and the unsaturated ring system would be considered as regions that can be modified to fine-tune the compound's activity and selectivity.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of risperidone and its analogs, through methods like X-ray crystallography and NMR spectroscopy, provides insights into the preferred spatial arrangement of the molecule. uq.edu.aunih.govresearchgate.netfigshare.com

The flexibility of the ethyl-piperidine linker in risperidone allows the molecule to adopt various conformations. The specific conformation adopted upon binding to a receptor is influenced by stereoelectronic effects, which are the interplay of steric and electronic properties of the molecule. For instance, the presence of the fluorine atom on the benzisoxazole ring influences the electron distribution and can affect the strength of interactions with the receptor.

In the case of this compound, the introduction of unsaturation in the pyridopyrimidine ring system would lead to a more planar and rigid structure in that part of the molecule compared to risperidone. This change in conformation could have significant implications for how the molecule fits into the binding pocket of its target receptors and could alter its pharmacological activity.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Profiles

In silico methods are increasingly used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of drug candidates early in the discovery process. nih.gov These predictions can help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic and safety profiles.

For risperidone analogs, in silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netresearchgate.netsemanticscholar.orgeijppr.com For example, predictions can estimate a compound's lipophilicity (logP), which influences its absorption and distribution, and its polar surface area (PSA), which is related to its permeability across biological membranes.

The structural changes in this compound compared to risperidone, namely the addition of a methyl group and the introduction of unsaturation, would be expected to alter its ADME/Tox profile. The increased planarity and potential for different metabolic pathways would need to be considered in any in silico prediction.

Table 2: Representative In Silico ADME Predictions for a Hypothetical Series of Risperidone Analogs

| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

| Risperidone | 410.49 | 3.27 | 0 | 6 | >80 |

| Analog A | 424.52 | 3.50 | 0 | 6 | >80 |

| Analog B | 396.46 | 3.01 | 0 | 6 | >80 |

| Analog C | 412.47 | 3.35 | 0 | 6 | >80 |

This table is a hypothetical representation of in silico ADME predictions and is for illustrative purposes only. The values for risperidone are based on known data, while the values for the analogs are hypothetical.

Analytical Methodologies for Detection and Quantification of Methyl 5,6,7,8 Tetradehydro Risperidone

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the analysis of risperidone (B510) and its related substances, including Methyl 5,6,7,8-tetradehydro risperidone. These methods offer high resolution and sensitivity for the separation and quantification of these compounds.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of risperidone and its analogues. A typical HPLC method involves a C8 or C18 stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (typically acetonitrile (B52724) or methanol). nih.govoup.comnih.gov The pH of the aqueous phase is a critical parameter affecting the retention and peak shape of the analytes. nih.gov UV detection is commonly employed, with wavelengths set between 234 nm and 280 nm for optimal response. nih.govijrpns.comnih.gov

A study by El-Sherif et al. described a stability-indicating HPLC method for risperidone, which can be adapted for this compound. oup.com The method utilized a C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer, demonstrating good separation from degradation products. oup.com Another method developed for the estimation of risperidone in tablet dosage forms used a mobile phase of methanol (B129727), acetonitrile, and potassium dihydrogen orthophosphate, which could be applied for the analysis of this compound. nih.gov

Interactive Data Table: Typical HPLC Parameters for Risperidone Analysis

| Parameter | Condition | Reference |

| Column | Supelcosil LC8 DB (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol: 0.1 M Ammonium Acetate (B1210297) (pH 5.50) (60:40, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 274 nm | nih.gov |

| Internal Standard | Chlordiazepoxide | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over conventional HPLC, including shorter analysis times, higher resolution, and reduced solvent consumption. rasayanjournal.co.in UPLC methods are particularly valuable for impurity profiling and the analysis of complex mixtures. A UPLC method for determining risperidone and its impurities utilized a C18 column with a gradient elution of ammonium acetate buffer and acetonitrile. lgcstandards.com Such a method would be highly suitable for resolving this compound from other closely related compounds. rasayanjournal.co.inlongdom.org The increased sensitivity of UPLC is also beneficial for detecting trace-level impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common than liquid chromatography for non-volatile compounds like risperidone and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of certain volatile impurities or degradation products. For the analysis of this compound itself, derivatization would likely be necessary to increase its volatility.

A predicted GC-MS spectrum for non-derivatized risperidone is available, suggesting that under specific conditions, analysis might be possible. hmdb.ca However, for routine quantitative analysis, LC-based methods are generally preferred due to the polar nature and low volatility of the compound. GC-MS is more applicable in the context of impurity profiling for volatile organic impurities that may be present in the starting materials or solvents used in the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of drugs and their metabolites in biological matrices. nih.govrsc.org This technique is indispensable for pharmacokinetic and bioequivalence studies where low concentrations of the analyte are expected.

In the context of this compound, which is used as an internal standard, LC-MS/MS methods are developed for the simultaneous determination of risperidone and its active metabolite, 9-hydroxyrisperidone. nih.govnih.gov The internal standard is added to the sample at a known concentration to correct for variations in sample preparation and instrument response.

A typical LC-MS/MS method involves a simple protein precipitation step for sample preparation, followed by injection onto a C18 column. nih.govnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM). The MRM transitions are specific to the parent and product ions of the analyte and the internal standard, ensuring high selectivity.

Interactive Data Table: Exemplary LC-MS/MS Parameters for Risperidone Analysis

| Parameter | Condition | Reference |

| Sample Preparation | Protein precipitation with methanol | nih.gov |

| LC Column | Alltima-C18 (2.1 mm × 100 mm, 3 µm) | nih.gov |

| Mobile Phase | 0.1% Formic acid in water: Acetonitrile (40:60, v/v) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Risperidone) | m/z 411.3 → 191.1 | nih.gov |

Bioanalytical Assay Development and Validation for Biological Matrices

The development and validation of bioanalytical assays are critical for determining the concentration of drugs and their metabolites in biological fluids such as plasma, serum, and urine. nih.gov When this compound is used as an internal standard, the bioanalytical method must be validated to ensure its accuracy, precision, selectivity, and stability under the experimental conditions.

Validation parameters, as guided by regulatory bodies, include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The range over which the assay response is directly proportional to the concentration of the analyte. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Recovery: The efficiency of the extraction procedure. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

For the analysis of risperidone in human plasma, methods involving protein precipitation followed by LC-MS/MS analysis are common. nih.govnih.gov The inclusion of this compound as an internal standard in these assays necessitates its consistent recovery and stability throughout the analytical process.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality and safety of active pharmaceutical ingredients (APIs) and reference standards. rasayanjournal.co.in For this compound, which serves as an analytical standard, a high degree of purity is essential. Potential impurities can arise from the synthesis process or degradation.

Analytical techniques such as HPLC and UPLC are employed to separate and quantify these impurities. rasayanjournal.co.inthepharmajournal.com The European Pharmacopoeia lists several impurities for risperidone, and similar impurities could potentially be present in this compound. thepharmajournal.com These include isomers, oxidation products, and by-products from the synthetic route. thepharmajournal.comjocpr.com

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.netresearchgate.net An unknown degradation product of risperidone was identified as 3-[2-[4-[6-fluoro-1,3-benzoxazol-2-yl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one after being subjected to stability testing. researchgate.net Similar studies are crucial for establishing the degradation pathways of this compound.

Stability Indicating Methods Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. oup.comresearchgate.net For this compound, a SIAM is necessary to ensure its integrity as a reference standard.

The development of a SIAM involves subjecting the compound to stress conditions to generate degradation products. nih.gov The analytical method must then be able to separate the intact compound from its degradation products, demonstrating specificity. HPLC and UPLC methods are well-suited for this purpose. oup.comresearchgate.netresearchgate.net

A study on risperidone demonstrated that the drug undergoes degradation under oxidative conditions. sphinxsai.com Another study found that risperidone was stable to the manufacturing and release processes of a novel drug delivery system when analyzed by a stability-indicating HPLC method. oup.com These approaches and findings are directly applicable to establishing the stability of this compound and developing a robust method to monitor its purity over time.

Potential Translational Aspects and Clinical Implications of Methyl 5,6,7,8 Tetradehydro Risperidone

Identification of Genetic or Physiological Modifiers of Response

The scientific literature contains no information on genetic or physiological modifiers of response to Methyl 5,6,7,8-Tetradehydro Risperidone (B510). For risperidone, numerous studies have identified genetic factors, such as variations in the CYP2D6, DRD2, and HTR2A genes, that can influence treatment efficacy and side effects. clinpgx.orgnih.gov Physiological factors like renal function and co-administration of other drugs are also known to affect the pharmacokinetics of risperidone and its active metabolite. drugbank.commdpi.com Without any clinical or preclinical studies on Methyl 5,6,7,8-Tetradehydro Risperidone, no such modifiers have been identified for this specific compound.

Bridging Preclinical Findings to Human Pathophysiology

There are no preclinical findings on this compound to bridge to human pathophysiology. Preclinical research on risperidone has involved various animal models to understand its pharmacological effects, including its impact on mitochondrial function and apoptosis. nih.govnih.gov These studies provide a basis for understanding the drug's mechanisms of action and for developing new therapeutic strategies. The absence of similar preclinical data for this compound means there is no foundation upon which to build an understanding of its potential effects in humans.

Challenges and Opportunities in Translational Research

The primary challenge in the translational research of this compound is the complete lack of foundational data. Before any translational research can begin, fundamental questions about its pharmacological activity, metabolic fate, and potential toxicity need to be addressed through in vitro and in vivo preclinical studies. Should such studies reveal any significant biological activity, opportunities could arise to explore its potential as a therapeutic agent, a biomarker for risperidone metabolism, or a tool to further understand the pharmacology of risperidone and related compounds. However, until this initial research is conducted, the translational potential of this compound remains entirely unknown.

Future Research Directions and Unaddressed Questions for Methyl 5,6,7,8 Tetradehydro Risperidone

Investigation of Unexplored Pharmacological Targets and Pathways

The pharmacological profile of risperidone (B510), a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, is well-established. drugbank.compsychopharmacologyinstitute.comnih.gov However, the specific interactions of Methyl 5,6,7,8-Tetradehydro Risperidone with these and other potential targets are not as thoroughly investigated. Future research should focus on comprehensive binding assays to determine its affinity for a wide range of receptors, including various dopamine, serotonin, adrenergic, and histamine (B1213489) receptor subtypes. psychopharmacologyinstitute.comnih.gov

Key Research Questions:

Does the structural modification in this compound alter its binding affinity and selectivity for D2 and 5-HT2A receptors compared to risperidone?

Could this compound interact with other G protein-coupled receptors (GPCRs) or ion channels not significantly targeted by risperidone? mdpi.com

What are the downstream signaling pathways activated or inhibited by this compound binding to its primary targets?

Development of Advanced Delivery Systems and Formulations (Excluding Dosage Specifics)

The therapeutic efficacy of antipsychotic drugs like risperidone can be significantly influenced by their delivery method. nih.govdovepress.comnih.gov While risperidone is available in various formulations, including long-acting injectables, the development of advanced delivery systems specifically for this compound could be a promising area of research, should it demonstrate therapeutic potential. nih.govmayoclinic.org

Novel formulation strategies could aim to enhance bioavailability, achieve controlled and sustained release, and potentially target specific areas of the brain. nih.govnih.gov

Potential Advanced Delivery Systems:

| Delivery System | Potential Advantages |

|---|---|

| Nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) | Improved solubility, enhanced bioavailability, potential for brain targeting. nih.govnih.gov |

| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and lipophilic compounds. dovepress.comnih.gov |

| Microspheres | Controlled, systemic release for long-acting formulations. nih.gov |

| Nose-to-brain delivery systems | Bypassing the blood-brain barrier for direct central nervous system delivery. nih.gov |

Long-Term Safety and Efficacy Profiles in Chronic Models

Should initial pharmacological screening reveal therapeutic potential, establishing the long-term safety and efficacy of this compound would be paramount. Chronic animal models of psychiatric disorders, such as schizophrenia, would be essential to evaluate its sustained therapeutic effects and to identify any potential long-term adverse effects. nih.gov While long-term studies of risperidone have provided valuable safety data, it cannot be assumed that these findings directly translate to its tetradehydro derivative. nih.govnih.gov

Areas for Investigation in Chronic Models:

Sustained efficacy in ameliorating positive and negative symptoms.

Potential for metabolic side effects, such as weight gain and changes in glucose and lipid metabolism. europa.eu

Incidence of extrapyramidal symptoms and tardive dyskinesia. wikipedia.org

Long-term effects on prolactin levels. nih.gov

Cardiovascular safety profile.

Exploration of Combination Therapies

In clinical practice, antipsychotics are often used in combination with other medications to enhance efficacy or manage side effects. nih.govdovepress.comnih.govelsevier.es If this compound demonstrates a unique pharmacological profile, exploring its potential in combination therapies would be a logical next step.

Potential Combination Strategies:

With other antipsychotics: Combining it with agents that have a complementary mechanism of action, such as olanzapine, could potentially lead to a broader spectrum of efficacy. nih.gov

With mood stabilizers: For conditions like bipolar disorder, co-administration with drugs like lithium or valproate could be investigated. nih.gov

With antidepressants: To address depressive symptoms that can co-occur with psychotic disorders. nih.gov

With agents to mitigate side effects: For example, combining it with medications to counteract potential extrapyramidal symptoms. youtube.com

Integration with Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics)

A systems biology approach, integrating various "omics" technologies, can provide a holistic understanding of a drug's effects on a biological system. nih.govfrontiersin.org Applying these technologies to the study of this compound could uncover novel biomarkers for treatment response and provide deeper insights into its mechanism of action. nih.gov

Omics Applications:

| Omics Technology | Potential Insights |

|---|---|

| Metabolomics | Identify metabolic pathways perturbed by the compound, potentially predicting metabolic side effects or revealing novel therapeutic targets. mdpi.com |

| Proteomics | Analyze changes in protein expression in response to treatment, helping to elucidate the molecular mechanisms of action and identify biomarkers. nih.gov |

| Genomics/Transcriptomics | Investigate how genetic variations influence individual responses to the compound and how it alters gene expression patterns. nih.gov |

Multi-omics data integration could help create predictive models for treatment outcomes and patient stratification. nih.govveeva.com

Ethical Considerations in Novel Compound Research

The journey of any new chemical entity from the laboratory to potential clinical application is governed by stringent ethical principles. lindushealth.comsolubilityofthings.comparabolicdrugs.com The research and development of this compound must adhere to these established ethical frameworks to ensure the protection of all participants in preclinical and any potential future clinical studies.

Core Ethical Principles:

Beneficence and Non-Maleficence: The potential benefits of the research must outweigh the risks of harm to participants. solubilityofthings.com A thorough risk-benefit analysis is crucial at every stage. meetlifesciences.com

Informed Consent: In any future human trials, participants must be fully informed about the study's purpose, procedures, potential risks, and benefits before providing voluntary consent. parabolicdrugs.commeetlifesciences.com

Justice: The selection of research participants should be fair and equitable, avoiding the exploitation of vulnerable populations. solubilityofthings.comjadenutripharma.com

Data Integrity and Transparency: All research findings, both positive and negative, must be reported accurately and transparently. parabolicdrugs.com

Animal Welfare: Preclinical studies involving animals must be conducted with the highest standards of care and with a commitment to minimizing suffering. lindushealth.com

Adherence to these ethical guidelines is fundamental to building public trust and ensuring the responsible advancement of pharmaceutical research. lindushealth.comjadenutripharma.com

Q & A

Basic Research Questions

Q. What are the recommended chromatographic conditions for analyzing the purity of Methyl 5,6,7,8-Tetradehydro Risperidone?

- Methodology : Follow USP guidelines for Risperidone-related compounds, which specify HPLC conditions using a reverse-phase C18 column (e.g., L1 designation with 5 µm particle size). The mobile phase typically combines a buffer (e.g., phosphate pH 3.0) and organic modifiers (acetonitrile/methanol) in gradient elution mode. System suitability testing should include resolution checks between the analyte and known impurities (e.g., 9-hydroxyrisperidone and 6-methylrisperidone) using reference standards .

- Data Reference : USP Risperidone System Suitability Mixture RS contains critical impurities at ~0.2%, enabling validation of peak resolution and column efficiency .

Q. How can researchers synthesize this compound, and what intermediates are critical?

- Methodology : The synthesis likely involves piperidine and pyrido-pyrimidinone intermediates, as seen in Risperidone analogs. Key steps include:

Condensation of 6-fluoro-1,2-benzisoxazole with a piperidine derivative.

Alkylation with a chlorinated pyrido-pyrimidinone intermediate.

Dehydrogenation to introduce the 5,6,7,8-tetradehydro moiety.

- Quality Control : Monitor intermediates like 3-(2-chloroethyl)-2-methyl-pyrido-pyrimidinone (Impurity L) using LC-MS to avoid carryover impurities .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound?

- Methodology :

- X-ray crystallography : Resolve the tetradehydro configuration using single-crystal diffraction (e.g., MoKα radiation, 123 K). Compare with reported data for similar tetrahydro-pyrido-pyrimidinones (e.g., a = 10.395 Å, β = 110.015°) .

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm aromatic protons, piperidine ring geometry, and methyl group positions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between pharmacopeial standards (e.g., USP vs. EP)?

- Methodology :

Cross-validate impurity reference standards: For example, EP lists Impurity D (5-fluoro-benzisoxazole variant) not mentioned in USP monographs. Use high-resolution MS/MS to confirm molecular weights and fragmentation patterns .

Employ orthogonal methods (e.g., ion-pair chromatography vs. standard HPLC) to separate co-eluting impurities.

- Data Contradiction : USP prioritizes 9-hydroxyrisperidone, while EP includes additional derivatives like 6-methylrisperidone, requiring method adjustments .

Q. How to design a stability-indicating method for detecting degradation products under stressed conditions?

- Methodology :

Stress Testing : Expose the compound to heat (80°C), humidity (75% RH), and oxidative (H₂O₂) conditions.

Analytical Setup : Use a gradient HPLC method with a photodiode array detector (PDA) to track degradation peaks. Confirm identities via spiking with EP impurities (e.g., Impurity M: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole) .

Validation : Assess specificity, linearity (r² > 0.999), and LOQ (<0.05%) per ICH guidelines .

Q. What crystallographic parameters distinguish this compound from saturated analogs?

- Methodology : Compare unit cell dimensions (e.g., a = 10.395 Å, β = 110.015°) and torsion angles of the tetradehydro moiety with Risperidone (CAS 106266-06-2). The dehydrogenation introduces planar geometry in the pyrido-pyrimidinone ring, altering π-π stacking interactions .

- Data Reference : Similar tetrahydro compounds (e.g., 7-methyl-5,6,7,8-tetrahydro-benzothieno-pyrimidinone) exhibit Z = 4 in P21/n space groups, while tetradehydro derivatives may adopt lower symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.